Residual Chloride Ion Controls Melt-Processing Viability: Direct Comparison of Batches with Different Chloride Levels
The residual chloride ion concentration in hexakis(p-bromophenoxy)cyclotriphosphazene directly dictates its suitability for melt processing in polyamide (nylon) systems. Batches with higher residual chloride generate increased free p-bromophenol during processing, leading to polymer degradation and processing failure. The DuPont patent demonstrates that a batch with 20–30 ppm residual chloride released 0.20% free p-bromophenol, whereas a higher-purity batch with <10 ppm residual chloride released only 0.10% p-bromophenol under identical conditions (5 wt% additive in nylon 66 salt, 283 °C, 30 min under steam) [1]. The patent further stipulates that a residual chloride level of ≤50 ppm is essential for commercial utility [1]. This establishes quantifiable purity thresholds that differentiate commercially viable material from inadequately substituted or purified product.
| Evidence Dimension | Residual chloride ion concentration and free p-bromophenol generation during melt processing |
|---|---|
| Target Compound Data | Batch 1: 20–30 ppm residual chloride, 0.20% free p-bromophenol; Batch 2: <10 ppm residual chloride, 0.10% free p-bromophenol [1] |
| Comparator Or Baseline | Inadequately purified hexakis(p-bromophenoxy)cyclotriphosphazene batches or incompletely substituted analogs with higher residual P–Cl content; specification threshold of ≤50 ppm residual chloride [1] |
| Quantified Difference | A reduction from 20–30 ppm to <10 ppm residual chloride decreases free p-bromophenol liberation by 50% (0.20% → 0.10%) [1] |
| Conditions | 5 wt% additive dissolved in nylon 66 salt, held at 283 °C under steam for 30 minutes; residual chloride analyzed by X-ray fluorescence [1] |
Why This Matters
This is the primary procurement gate-check: residual chloride above 50 ppm or batch-to-batch variability in chloride levels can cause polymer degradation during commercial melt processing, making the compound unfit for intended use regardless of its nominal chemical identity.
- [1] Meredith, P. L. Flame retardant polymeric compositions containing halogen substituted hexakis-(substituted phenoxy)cyclotriphosphazene. U.S. Patent 4,029,634, June 14, 1977. View Source
